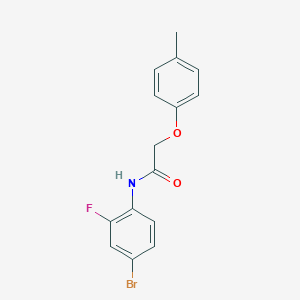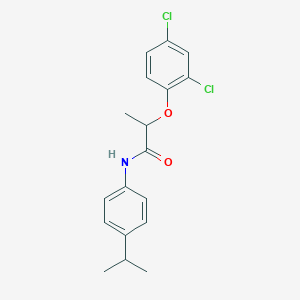
2-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)propanamide, commonly known as diclofop-methyl, is a widely used herbicide that belongs to the chemical family of aryloxyphenoxypropionates. It is primarily used to control annual and perennial grass weeds in various crops, including wheat, barley, and rice. Diclofop-methyl has gained popularity due to its high efficacy, cost-effectiveness, and low toxicity to non-target organisms.
Wirkmechanismus
Diclofop-methyl works by inhibiting the synthesis of fatty acids in the target plant, which leads to the disruption of cell membrane integrity and ultimately, the death of the plant. It specifically targets the enzyme acetyl-CoA carboxylase, which is involved in the first step of fatty acid synthesis.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to non-target organisms, including humans. However, it can cause skin irritation and eye damage upon contact. In plants, diclofop-methyl can cause stunted growth, chlorosis, and necrosis. It has also been shown to affect the photosynthetic activity of plants by reducing the efficiency of photosystem II.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofop-methyl is a widely used herbicide in lab experiments due to its high efficacy and low cost. It is also relatively easy to handle and store. However, its use in lab experiments is limited by its specificity for grass weeds and its potential to cause environmental harm if not used properly.
Zukünftige Richtungen
There are several future directions for diclofop-methyl research. One area of interest is the development of diclofop-methyl derivatives with improved herbicidal properties and reduced toxicity to non-target organisms. Another area of interest is the investigation of diclofop-methyl's potential use in medicine and biotechnology. Additionally, further research is needed to understand the long-term effects of diclofop-methyl on the environment and non-target organisms.
In conclusion, diclofop-methyl is a widely used herbicide that has gained popularity due to its high efficacy, cost-effectiveness, and low toxicity to non-target organisms. Its mechanism of action involves the inhibition of fatty acid synthesis in the target plant, which leads to its death. While it has been extensively studied for its herbicidal properties, there is also potential for diclofop-methyl to be used in other fields, such as medicine and biotechnology. However, further research is needed to fully understand its effects on the environment and non-target organisms.
Synthesemethoden
Diclofop-methyl is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenol sodium salt. In the second step, 4-isopropylphenylacetic acid is esterified with methanol in the presence of a catalyst to form methyl 4-isopropylphenylacetate. The third step involves the reaction of methyl 4-isopropylphenylacetate with 2,4-dichlorophenol sodium salt to form diclofop-methyl.
Wissenschaftliche Forschungsanwendungen
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. Scientists have also explored its potential use in other fields, such as medicine and biotechnology. Diclofop-methyl has been found to have antimicrobial activity against various bacteria and fungi. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C18H19Cl2NO2 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-11(2)13-4-7-15(8-5-13)21-18(22)12(3)23-17-9-6-14(19)10-16(17)20/h4-12H,1-3H3,(H,21,22) |
InChI-Schlüssel |
XDUFQZONFKHCMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




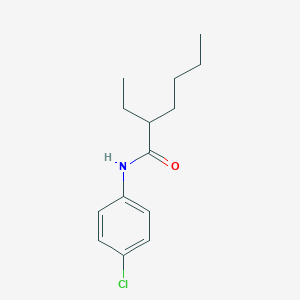
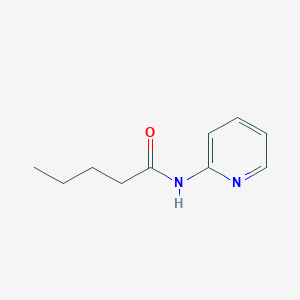
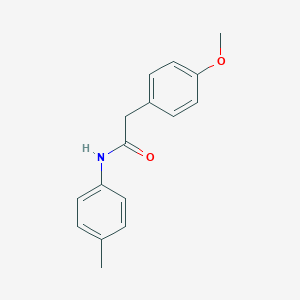


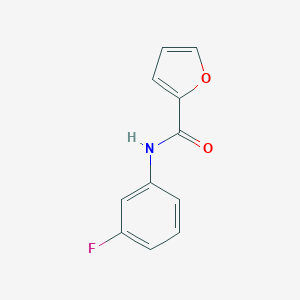
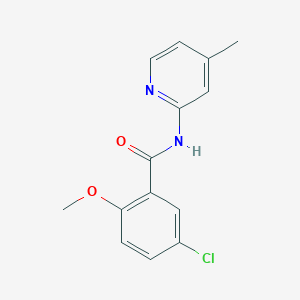
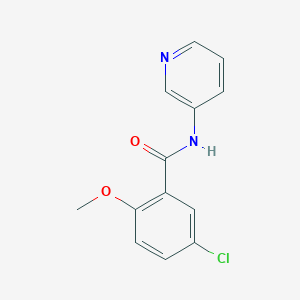
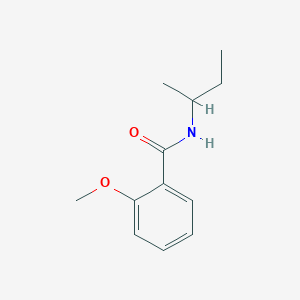
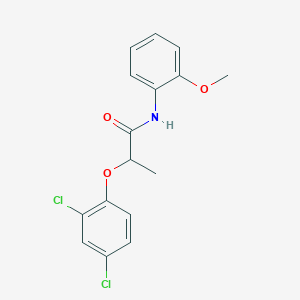
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)

